3,6-Dichloro-2-(methoxymethoxy)benzaldehyde
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Overview
Description
3,6-Dichloro-2-(methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.07 g/mol . It is characterized by the presence of two chlorine atoms and a methoxymethoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methoxymethoxy group can be introduced using methanol and formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of 3,6-Dichloro-2-(methoxymethoxy)benzaldehyde may involve large-scale chlorination and etherification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3,6-Dichloro-2-(methoxymethoxy)benzoic acid.
Reduction: 3,6-Dichloro-2-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3,6-Dichloro-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atoms and methoxymethoxy group may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-6-(methoxymethoxy)benzaldehyde: Similar structure but different positions of chlorine atoms.
3,5-Dichloro-2-(methoxymethoxy)benzaldehyde: Similar structure with chlorine atoms at different positions.
Uniqueness
3,6-Dichloro-2-(methoxymethoxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C9H8Cl2O3 |
---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
3,6-dichloro-2-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-5-14-9-6(4-12)7(10)2-3-8(9)11/h2-4H,5H2,1H3 |
InChI Key |
ROPVETHXBBOJKO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1C=O)Cl)Cl |
Origin of Product |
United States |
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